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Compound of Interest

Compound Name: Ethyl 6-oxohexanoate

Cat. No.: B105480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-
oxohexanoate, a bifunctional molecule incorporating both an ester and an aldehyde functional

group. The information presented herein is intended to support researchers and scientists in

the identification, characterization, and utilization of this compound in various scientific

applications, including drug development.

Chemical Structure and Properties
Ethyl 6-oxohexanoate (C8H14O3) is a colorless liquid with a molecular weight of 158.20

g/mol . Its structure consists of a six-carbon chain with an ethyl ester at one terminus and an

aldehyde at the other.

SMILES: CCOC(=O)CCCCC=O InChI Key: UWNBKRSENSOXKX-UHFFFAOYSA-N CAS

Number: 27983-42-2

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for Ethyl 6-oxohexanoate. The data is summarized in clear, tabular

formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.77 t 1H H6 (CHO)

4.12 q 2H H7 (OCH₂)

2.46 t 2H H5 (CH₂)

2.30 t 2H H2 (CH₂)

1.65 m 4H H3, H4 (CH₂)

1.25 t 3H H8 (CH₃)

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

202.5 C6 (CHO)

173.3 C1 (C=O, ester)

60.3 C7 (OCH₂)

43.8 C5

34.0 C2

24.5 C3

21.8 C4

14.2 C8 (CH₃)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of Ethyl 6-oxohexanoate is characterized by the presence of strong absorption

bands corresponding to the ester and aldehyde carbonyl groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2940 Medium C-H stretch (alkane)

~2860 Medium C-H stretch (alkane)

~2720 Weak C-H stretch (aldehyde)

~1735 Strong C=O stretch (ester)

~1725 Strong C=O stretch (aldehyde)

~1180 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of Ethyl 6-oxohexanoate is

expected to show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment

158 Low [M]⁺ (Molecular Ion)

129 Moderate [M - C₂H₅]⁺

113 Moderate [M - OC₂H₅]⁺

101 High [M - C₂H₅O₂]⁺

83 Moderate [C₅H₇O]⁺

55 High [C₄H₇]⁺

45 Moderate [C₂H₅O]⁺

29 High [CHO]⁺
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation:

A sample of Ethyl 6-oxohexanoate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is

accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Nuclei: ¹H and ¹³C.

Temperature: 298 K.

¹H NMR Parameters:

Pulse sequence: Standard zg pulse program.

Number of scans: 16-32.

Relaxation delay: 1.0 s.

Acquisition time: ~4 s.

¹³C NMR Parameters:

Pulse sequence: Standard zgpg30 with proton decoupling.

Number of scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation delay: 2.0 s.

IR Spectroscopy
Sample Preparation:

A single drop of neat Ethyl 6-oxohexanoate is placed on the surface of a clean, dry

attenuated total reflectance (ATR) crystal or between two KBr plates to form a thin film.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) or transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to obtain the final spectrum. A background

spectrum of the clean, empty ATR crystal or KBr plates is recorded and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of Ethyl 6-oxohexanoate is prepared in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Inlet Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped

at 10 °C/min to 250 °C and held for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mandatory Visualization
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways of Ethyl 6-
oxohexanoate upon electron ionization.
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Caption: Proposed fragmentation of Ethyl 6-oxohexanoate in EI-MS.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 6-oxohexanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105480#spectroscopic-data-of-ethyl-6-
oxohexanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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